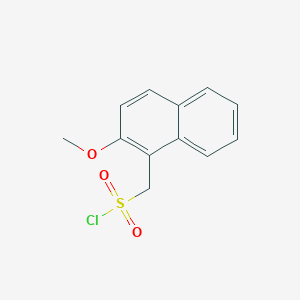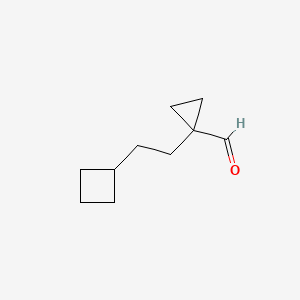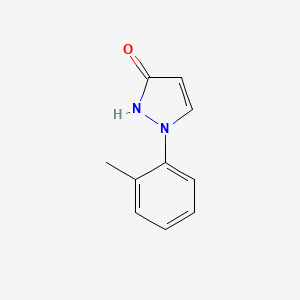
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from 2-methylacetophenone. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. Another method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under reflux conditions, followed by cyclization to form the desired pyrazolone ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific active sites and altering enzymatic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2,3-dihydro-1H-pyrazol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
1-(4-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with the methyl group in the para position.
1-(2-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness: 1-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazolone derivatives, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C10H10N2O/c1-8-4-2-3-5-9(8)12-7-6-10(13)11-12/h2-7H,1H3,(H,11,13) |
InChI-Schlüssel |
OEJFVJAAYBWTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-ethylpiperidin-4-one](/img/structure/B13320588.png)

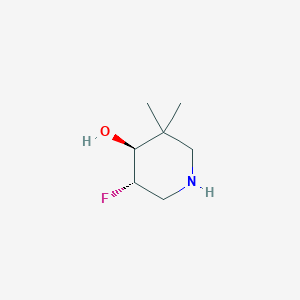
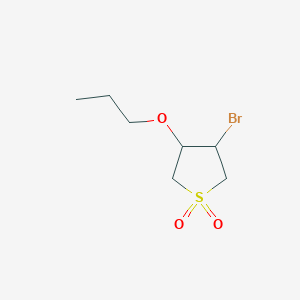
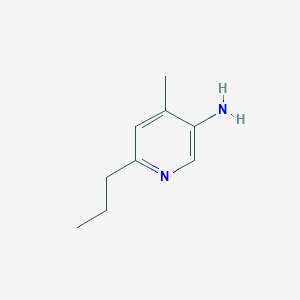

![3-Formyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13320635.png)
